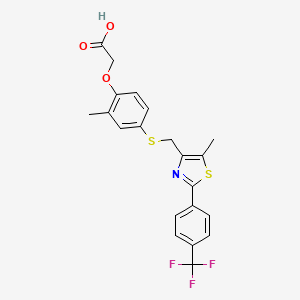

2-(4-((2-(4-(Trifluoromethyl)phenyl)-5-methylthiazol-4-YL)methylthio)-2-methylphenoxy)acetic acid

Description

2-(4-((2-(4-(Trifluoromethyl)phenyl)-5-methylthiazol-4-yl)methylthio)-2-methylphenoxy)acetic acid (GW501516) is a thiazole-based compound with a molecular formula of C₂₁H₁₈F₃NO₃S₂ and a molecular weight of 453.51 g/mol . It features a trifluoromethylphenyl-substituted thiazole core linked via a methylthio group to a methylphenoxyacetic acid moiety. This compound is a known peroxisome proliferator-activated receptor (PPAR) δ/β agonist, investigated for metabolic and cardiovascular disorders .

Properties

IUPAC Name |

2-[2-methyl-4-[[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methylsulfanyl]phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3NO3S2/c1-12-9-16(7-8-18(12)28-10-19(26)27)29-11-17-13(2)30-20(25-17)14-3-5-15(6-4-14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAYXSGSZKMBOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SCC2=C(SC(=N2)C3=CC=C(C=C3)C(F)(F)F)C)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401112650 | |

| Record name | Acetic acid, 2-[2-methyl-4-[[[5-methyl-2-[4-(trifluoromethyl)phenyl]-4-thiazolyl]methyl]thio]phenoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401112650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076197-34-6 | |

| Record name | Acetic acid, 2-[2-methyl-4-[[[5-methyl-2-[4-(trifluoromethyl)phenyl]-4-thiazolyl]methyl]thio]phenoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076197-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-[2-methyl-4-[[[5-methyl-2-[4-(trifluoromethyl)phenyl]-4-thiazolyl]methyl]thio]phenoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401112650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(4-((2-(4-(Trifluoromethyl)phenyl)-5-methylthiazol-4-YL)methylthio)-2-methylphenoxy)acetic acid, commonly referred to by its CAS number 317318-70-0, is a compound that has garnered interest for its potential biological activities. This compound is structurally complex, featuring a trifluoromethyl group and a thiazole moiety, which are known to enhance biological activity in various contexts.

- Molecular Formula : C21H18F3NO3S2

- Molecular Weight : 453.50 g/mol

- Appearance : White solid

- Melting Point : 134-136 °C

- Boiling Point : 584.54 °C at 760 mmHg

- Density : 1.426 g/cm³

Biological Activity Overview

The biological activity of this compound can be categorized into several areas, including anti-inflammatory, anti-cancer, and metabolic modulation effects.

Anti-inflammatory Activity

Research indicates that compounds containing the trifluoromethyl group exhibit significant anti-inflammatory properties. The presence of the thiazole ring in this compound may also contribute to its ability to modulate inflammatory pathways. For instance, studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines in vitro.

Anti-cancer Activity

The compound's structural features suggest potential anti-cancer properties. The trifluoromethyl group has been associated with enhanced potency against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study demonstrated that derivatives of thiazole showed significant cytotoxicity against breast cancer cells, suggesting that this compound may exhibit similar effects.

Metabolic Modulation

There is emerging evidence that compounds like this compound can influence metabolic pathways. Specifically, they may enhance lipid metabolism and insulin sensitivity, making them candidates for further research in metabolic disorders such as diabetes.

Case Studies and Research Findings

Mechanistic Insights

The mechanism of action for this compound appears to involve multiple pathways:

- Inhibition of Inflammatory Mediators : Compounds with similar structures have been shown to inhibit NF-kB signaling pathways.

- Induction of Apoptosis in Cancer Cells : The compound may activate caspase pathways leading to programmed cell death.

- Enhancement of Lipid Metabolism : Potential activation of AMPK pathways could improve metabolic profiles.

Comparison with Similar Compounds

2-Methyl-2-{2-methyl-4-[(4-methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl)methylthio]phenoxy}propanoic acid (Compound 2b)

- Structure: Differs in the carboxylic acid group (propanoic acid vs. acetic acid) and an additional methyl group on the propanoate chain .

- Synthesis : Prepared via hydrolysis of an ethyl ester intermediate using t-BuOK, yielding a bulkier carboxylate group .

- Activity : Retains PPAR agonist activity but may exhibit altered pharmacokinetics due to increased hydrophobicity from the methyl group.

2-(2-(4-Chlorophenyl)-5-methylthiazol-4-yl)acetic Acid

- Structure: Replaces the trifluoromethylphenyl group with a 4-chlorophenyl substituent and lacks the methylphenoxy linkage .

- Properties :

- Molecular weight: 267.73 g/mol

- pKa: 3.94 (weaker acid than GW501516)

- Melting point: 155–156°C

2-{5-Methyl-2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic Acid

- Structure : Trifluoromethyl group at the meta position of the phenyl ring instead of para .

- Properties: Molecular formula: C₁₃H₁₀F₃NO₂S Molecular weight: 301.29 g/mol

- Implications : Meta-substitution may disrupt optimal steric alignment with PPAR binding pockets, reducing potency compared to GW501516.

{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic Acid

- Structure : Replaces the thiazole core with a 1,3,4-thiadiazole ring .

- Properties :

- Molecular formula: C₅H₃F₃N₂O₂S₂

- Key feature: Enhanced electron-deficient character due to the thiadiazole ring.

- Implications : Thiadiazole’s distinct electronic profile may shift selectivity toward other targets (e.g., kinases) rather than PPARs.

Structural and Functional Analysis

Key Structural Differences

Q & A

Q. Q1. What are the recommended synthetic strategies for 2-(4-((2-(4-(trifluoromethyl)phenyl)-5-methylthiazol-4-yl)methylthio)-2-methylphenoxy)acetic acid, and how can side reactions be minimized?

Methodological Answer: The synthesis involves multi-step protocols, including thiazole ring formation, thioether coupling, and hydrolysis. For example, a key intermediate (ethyl ester derivative) is hydrolyzed using tert-butyl potassium (t-BuOK) under reflux in THF/H₂O (24 hours) to yield the carboxylic acid moiety . To minimize side reactions:

Q. Q2. How can researchers confirm the structural identity of this compound, given its complex heterocyclic architecture?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Analyze H and C NMR to verify the thiazole ring (δ 7.8–8.2 ppm for aromatic protons), trifluoromethyl group (δ -62 ppm in F NMR), and acetic acid moiety (δ 4.2–4.5 ppm for CH₂) .

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles (e.g., SMILES:

C21H18F3NO3S2) . - HRMS : Validate molecular weight (theoretical: 461.4 g/mol) with <2 ppm error .

Advanced Research Questions

Q. Q3. What experimental approaches are suitable for studying this compound’s interactions with biological targets (e.g., peroxisome proliferator-activated receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., PPAR-γ) on a sensor chip to measure binding kinetics (, ) and affinity () .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic binding contributions .

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions using software like GROMACS, focusing on the trifluoromethyl group’s role in hydrophobic binding .

Q. Q4. How does the substitution pattern (e.g., trifluoromethyl, thioether) influence this compound’s structure-activity relationship (SAR) compared to analogs?

Methodological Answer:

- Comparative SAR Studies : Synthesize analogs (e.g., replacing CF₃ with Cl or CH₃) and evaluate biological activity (e.g., IC₅₀ in PPAR-γ assays). The trifluoromethyl group enhances metabolic stability and lipophilicity (logP ~3.2), improving membrane permeability .

- Thioether vs. Ether Linkages : Replace the -S- group with -O- to assess its role in redox stability. Thioethers are prone to oxidation but offer stronger π-π stacking with aromatic residues .

Q. Q5. What methodologies are recommended to assess environmental stability and degradation pathways of this compound?

Methodological Answer:

- Hydrolysis Studies : Incubate the compound in buffers (pH 2–12) at 37°C and analyze degradation products via LC-MS. The acetic acid moiety is susceptible to base-catalyzed hydrolysis .

- Photodegradation : Expose to UV light (λ = 254 nm) and identify radicals (e.g., ·OH) using spin-trapping agents like DMPO with EPR spectroscopy .

- Soil Microcosm Assays : Evaluate biodegradation in soil samples (OECD 307 guidelines) to quantify half-life () and metabolite formation .

Q. Q6. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

- Standardized Assay Conditions : Use uniform cell lines (e.g., HEK293-PPAR-γ) and controls (e.g., rosiglitazone) to minimize variability .

- Dose-Response Curves : Perform 8-point dilution series (1 nM–100 μM) in triplicate to improve statistical reliability .

- Meta-Analysis : Compare datasets using tools like Prism to identify outliers and adjust for batch effects (e.g., solvent/DMSO concentration differences) .

Critical Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.